5'-(3,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one
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Overview
Description
5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclooctane and pyrano intermediates, followed by their coupling with the phenanthrolin moiety. Key steps include:
Formation of Cyclooctane Intermediate: This involves the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of Pyrano Intermediate: This step may involve the use of aldehydes or ketones in the presence of catalysts to form the pyrano ring.
Coupling Reaction: The final step involves the coupling of the cyclooctane and pyrano intermediates with the phenanthrolin moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione: Shares the dimethoxyphenyl group but differs in the overall structure.
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Contains a similar aromatic ring but has different functional groups and a distinct core structure.
Uniqueness
The uniqueness of 5’-(3,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one lies in its spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)spiro[5,6-dihydro-1H-pyrano[4,3-a][4,7]phenanthroline-2,1'-cyclooctane]-4-one |
InChI |
InChI=1S/C30H32N2O4/c1-34-24-13-10-19(17-25(24)35-2)28-27-21(18-30(36-29(27)33)14-6-4-3-5-7-15-30)26-20-9-8-16-31-22(20)11-12-23(26)32-28/h8-13,16-17,28,32H,3-7,14-15,18H2,1-2H3 |
InChI Key |
JUIYRMQEXXTHAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC4(CCCCCCC4)OC3=O)C5=C(N2)C=CC6=C5C=CC=N6)OC |
Origin of Product |
United States |
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